molecular formula C18H19N3O3S B2947645 [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone CAS No. 930005-30-4

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone

Cat. No. B2947645
CAS RN: 930005-30-4
M. Wt: 357.43
InChI Key: XOSDZUBENVMFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has gained significant attention in the field of pharmaceutical research. The compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Corrosion Inhibition

Research by Sumathi et al. (2016) synthesized a novel inhibitor, 1-[(4-methylphenyl)Sulfonyl]-4–pyridine-2-ylpiperazine (MSPP), which demonstrated an inhibitive effect on the corrosion of mild steel in HCl medium. The study utilized various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to investigate the efficiency of the inhibitor, which increased with concentration and decreased with a rise in temperature. The study also explored the adsorption behavior, thermodynamic parameters, and surface analysis to confirm the formation of a protective coating on mild steel. Quantum chemical calculations were performed to further understand the inhibitive mechanism (Sumathi, Kannan, Gnanavel, & Anbuselvi, 2016).

Antibacterial Agents

Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents. This work led to the creation of derivatives showing high antibacterial activity. The synthesis process involved reacting ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds, producing various heterocyclic derivatives. The synthesized compounds were tested for antibacterial activity, with several demonstrating significant effectiveness (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Green Metric Evaluation

Gilbile et al. (2017) presented a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate utilized in the synthesis of Dexlansoprazole, focusing on green chemistry principles. The study highlighted the advantages of the synthesis modification, such as reduced reaction steps and minimized waste production. The green metrics assessment provided insights into the environmental impact of the synthesis process, emphasizing atom economy and reaction mass efficiency (Gilbile, Bhavani, & Vyas, 2017).

properties

IUPAC Name

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-18(17-6-9-19-10-7-17)20-11-13-21(14-12-20)25(23,24)15-8-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSDZUBENVMFCR-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethenesulfonyl)-4-(pyridine-4-carbonyl)piperazine

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